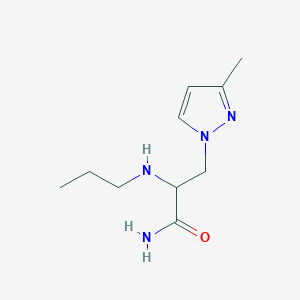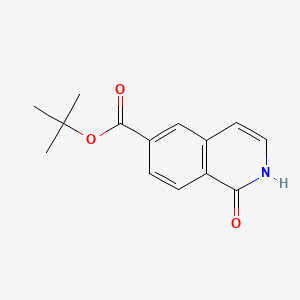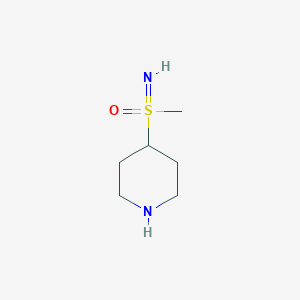![molecular formula C22H25N7O3 B13562488 1-{5,6-diamino-9-cyano-3-cyclopentyl-2-oxo-1H,2H,3H-pyrrolo[2,3-c]2,7-naphthyridin-8-yl}piperidine-3-carboxylic acid](/img/structure/B13562488.png)
1-{5,6-diamino-9-cyano-3-cyclopentyl-2-oxo-1H,2H,3H-pyrrolo[2,3-c]2,7-naphthyridin-8-yl}piperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{5,6-diamino-9-cyano-3-cyclopentyl-2-oxo-1H,2H,3H-pyrrolo[2,3-c]2,7-naphthyridin-8-yl}piperidine-3-carboxylic acid is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, and carboxylic acid groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
The synthesis of 1-{5,6-diamino-9-cyano-3-cyclopentyl-2-oxo-1H,2H,3H-pyrrolo[2,3-c]2,7-naphthyridin-8-yl}piperidine-3-carboxylic acid involves multiple steps, including the formation of the pyrrolo[2,3-c]naphthyridine core and subsequent functionalization. The synthetic route typically starts with the cyclization of appropriate precursors under controlled conditions to form the core structure.
Industrial production methods for this compound would likely involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
1-{5,6-diamino-9-cyano-3-cyclopentyl-2-oxo-1H,2H,3H-pyrrolo[2,3-c]2,7-naphthyridin-8-yl}piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or replacing functional groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-{5,6-diamino-9-cyano-3-cyclopentyl-2-oxo-1H,2H,3H-pyrrolo[2,3-c]2,7-naphthyridin-8-yl}piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mecanismo De Acción
The mechanism of action of 1-{5,6-diamino-9-cyano-3-cyclopentyl-2-oxo-1H,2H,3H-pyrrolo[2,3-c]2,7-naphthyridin-8-yl}piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites or allosteric sites, thereby modulating the activity of the target protein. This can result in inhibition or activation of the protein’s function, leading to downstream effects on cellular pathways .
Comparación Con Compuestos Similares
Similar compounds to 1-{5,6-diamino-9-cyano-3-cyclopentyl-2-oxo-1H,2H,3H-pyrrolo[2,3-c]2,7-naphthyridin-8-yl}piperidine-3-carboxylic acid include other pyrrolo[2,3-c]naphthyridine derivatives with different substituents. These compounds share a similar core structure but differ in their functional groups, which can result in variations in their biological activity and chemical reactivity.
Propiedades
Fórmula molecular |
C22H25N7O3 |
|---|---|
Peso molecular |
435.5 g/mol |
Nombre IUPAC |
1-(5,6-diamino-9-cyano-3-cyclopentyl-2-oxo-1H-pyrrolo[2,3-c][2,7]naphthyridin-8-yl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C22H25N7O3/c23-9-14-16-13-8-15(30)29(12-5-1-2-6-12)21(13)27-19(25)17(16)18(24)26-20(14)28-7-3-4-11(10-28)22(31)32/h11-12H,1-8,10H2,(H2,24,26)(H2,25,27)(H,31,32) |
Clave InChI |
ROKDIRVAAZVJLR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)N2C(=O)CC3=C4C(=C(N=C(C4=C(N=C32)N)N)N5CCCC(C5)C(=O)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(3-Bromothiophen-2-yl)methyl]piperazine dihydrochloride](/img/structure/B13562430.png)





![2-Methyl-1-{7-oxaspiro[4.5]decan-10-yl}propan-1-one](/img/structure/B13562448.png)



